molecular formula C15H18O2 B1199603 Cinnamic Acid cis-3-Hexen-1-yl Ester CAS No. 68133-75-5

Cinnamic Acid cis-3-Hexen-1-yl Ester

Cat. No.: B1199603
CAS No.: 68133-75-5
M. Wt: 230.30 g/mol
InChI Key: FKWGVMQNGUQXDN-UHFFFAOYSA-N
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Scientific Research Applications

Cinnamic Acid cis-3-Hexen-1-yl Ester has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Cinnamic Acid cis-3-Hexen-1-yl Ester is a derivative of cinnamic acid, a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties It’s known that cinnamic acid and its derivatives often exhibit stronger biological activities than their parent compounds .

Mode of Action

It’s known that cinnamic acid derivatives have shown potent antibacterial activity, with mic values ranging between 43 and 301 μm against gram-positive and gram-negative bacteria .

Biochemical Pathways

Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine

Pharmacokinetics

The compound’s molecular formula is c15h18o2 , which suggests it may have good bioavailability due to its relatively small size.

Result of Action

Cinnamic acid and its derivatives have been shown to exhibit significant antimicrobial activity, with all tested compounds active on staphylococcus and enterococcus species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is a colorless to yellow liquid with a fragrant aroma , suggesting that it may be volatile and could potentially evaporate under certain conditions. Furthermore, it has good solubility in some organic solvents, such as ethanol and dimethylformamide , which could affect its distribution and action in different environments.

Biochemical Analysis

Biochemical Properties

Cinnamic Acid cis-3-Hexen-1-yl Ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant properties by terminating radical chain reactions through electron donation, forming stable products . Additionally, it has antimicrobial and anticancer properties, interacting with enzymes and proteins involved in these pathways . The compound’s interaction with these biomolecules is essential for its biological efficacy.

Cellular Effects

This compound influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . The compound also exhibits antimicrobial activity by inhibiting the growth of various bacteria and fungi . Furthermore, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells, thereby inhibiting their proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its antioxidant activity is due to its ability to donate electrons to free radicals, neutralizing them . Additionally, its antimicrobial and anticancer properties are mediated through interactions with enzymes and proteins involved in these pathways . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as continued antioxidant activity and inhibition of microbial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and antimicrobial activity . At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with cytotoxicity in certain cell types . Threshold effects have also been observed, where a minimum concentration is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized into various derivatives that exhibit biological activity . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular function . These metabolic pathways are essential for the compound’s biological efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can also affect its activity. For instance, the compound’s distribution in specific cellular compartments can enhance its antioxidant and antimicrobial properties .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can enhance its biological activity. For example, its presence in the mitochondria can boost its antioxidant properties, protecting cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamic Acid cis-3-Hexen-1-yl Ester is typically synthesized through an esterification reaction. The primary method involves the reaction of cis-3-Hexen-1-ol with Cinnamic Acid in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the esterification process is scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a steady state of reactant flow and product removal, ensuring high purity and yield of the ester.

Chemical Reactions Analysis

Types of Reactions

Cinnamic Acid cis-3-Hexen-1-yl Ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the reactants used.

Comparison with Similar Compounds

Similar Compounds

  • Cinnamic Acid trans-3-Hexen-1-yl Ester
  • Cinnamic Acid cis-3-Hexen-1-yl Acetate
  • Cinnamic Acid trans-3-Hexen-1-yl Acetate

Uniqueness

Cinnamic Acid cis-3-Hexen-1-yl Ester is unique due to its specific cis-configuration, which imparts distinct physical and chemical properties compared to its trans-isomers. The cis-configuration results in a different spatial arrangement, affecting its reactivity and interaction with biological systems .

Properties

IUPAC Name

hex-3-enyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWGVMQNGUQXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867482
Record name Hex-3-en-1-yl 3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116199-90-7, 68133-75-5
Record name 3-Hexen-1-yl 3-phenyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116199-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-3-hexenyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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